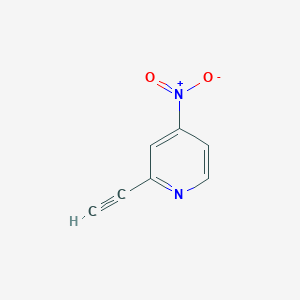

2-Ethynyl-4-nitropyridine

Description

Significance of Ethynyl (B1212043) and Nitropyridine Moieties in Advanced Synthetic Strategies

The ethynyl group, with its linear geometry and high electron density in the triple bond, serves as a versatile handle for a multitude of chemical transformations. ontosight.ai It readily participates in reactions such as Sonogashira coupling, cycloadditions, and nucleophilic additions, allowing for the construction of complex carbon skeletons. ambeed.com The ethynyl group's ability to act as a rigid linker is also crucial in the design of molecular wires, liquid crystals, and other advanced materials. Furthermore, the terminal alkyne proton is acidic and can be removed to generate a potent nucleophile, further expanding its synthetic utility.

The nitropyridine scaffold is another privileged structural motif in organic synthesis. nih.gov The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution reactions. mdpi.comsemanticscholar.org This enhanced electrophilicity allows for the introduction of a wide array of functional groups onto the pyridine core. mdpi.comsemanticscholar.org Additionally, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse range of derivatives, including amides, ureas, and sulfonamides, which are prevalent in many biologically active molecules. nih.gov

Overview of Strategic Importance in Chemical Methodologies and Design

The combination of an ethynyl group and a nitropyridine core in a single molecule, as seen in 2-Ethynyl-4-nitropyridine, creates a powerful and versatile building block for organic synthesis. The presence of both an electrophilic aromatic ring and a nucleophilic/reactive alkyne allows for a high degree of modularity in molecular design.

For instance, the ethynyl group can be utilized in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. organic-chemistry.orgacs.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for the synthesis of complex molecules, including bioconjugates and drug candidates. organic-chemistry.org

Simultaneously, the nitro-activated pyridine ring can undergo nucleophilic substitution, enabling the introduction of various substituents at positions ortho or para to the nitro group. mdpi.comsemanticscholar.org This dual reactivity allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of diverse compounds.

The synthesis of this compound itself can be achieved through a Sonogashira coupling reaction between a protected alkyne, such as triisopropylsilylacetylene or trimethylsilylacetylene (B32187), and a suitable precursor like 2-bromo-4-nitropyridine (B184007). acs.org Subsequent deprotection of the silyl (B83357) group yields the desired terminal alkyne. acs.org

The unique electronic and reactive properties of this compound make it a valuable tool for chemists in various fields. Its application extends to the synthesis of novel heterocyclic systems, functional materials, and as a key intermediate in the development of potential therapeutic agents. The strategic placement of the ethynyl and nitro groups on the pyridine ring provides a platform for the creation of molecules with tailored properties and functions.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C₇H₄N₂O₂ | 148.12 | 1211515-78-4 | Contains both an ethynyl group for coupling reactions and a nitro-activated pyridine ring for nucleophilic substitution. bldpharm.combldpharm.com |

| 2-Ethynylpyridine (B158538) | C₇H₅N | 103.12 | 1945-84-2 | A foundational building block in organic synthesis, used in polymerization and as a ligand. sigmaaldrich.comsigmaaldrich.comnih.gov |

| 3-Ethynylpyridine | C₇H₅N | 103.12 | 2510-23-8 | An isomer of 2-ethynylpyridine, also used in the synthesis of complex molecules and materials. ontosight.aicymitquimica.com |

| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 153034-95-6 | A common starting material for the synthesis of this compound via Sonogashira coupling. acs.org |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5470-18-8 | A precursor for synthesizing various nitropyridine derivatives. mdpi.com |

| 2,6-Dichloro-3-nitropyridine (B41883) | C₅H₂Cl₂N₂O₂ | 192.99 | 16013-85-7 | Used in the synthesis of diarylpyridine-based compounds. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLXJUJZVBWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Ethynyl 4 Nitropyridine

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group attached to the C-2 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations. Its reactivity is polarized by the connection to the electron-deficient aromatic system.

The terminal alkyne of 2-ethynyl-4-nitropyridine readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. clockss.org

A documented example involves the reaction of this compound with 1-azidododecane (B3047302). In the presence of a copper(II) sulfate (B86663) pentahydrate catalyst and a reducing agent, sodium ascorbate (B8700270), the reaction proceeds smoothly in a dichloromethane (B109758)/water solvent system at room temperature to yield the corresponding triazole product. acs.org

Table 1: Example of CuAAC Reaction with this compound

| Alkyne Reactant | Azide (B81097) Reactant | Catalytic System | Solvent | Product |

| This compound | 1-Azidododecane | Copper(II) sulfate pentahydrate, Sodium ascorbate | Dichloromethane / Water | 2-(1-Dodecyl-1H-1,2,3-triazol-4-yl)-4-nitropyridine acs.org |

The triple bond in ethynylpyridines can undergo nucleophilic addition. ambeed.com In this compound, the strong electron-withdrawing effect of the 4-nitro group renders the alkyne's β-carbon atom highly electrophilic and thus susceptible to attack by strong nucleophiles. While specific examples for this compound are not detailed in the surveyed literature, related compounds like 2-ethynylpyridine (B158538) react with powerful nucleophiles such as organolithium or Grignard reagents to form substituted alkynes. ambeed.com It is anticipated that this compound would exhibit enhanced reactivity in such transformations due to the increased polarization of the triple bond.

While alkynes typically undergo electrophilic addition reactions, the ethynyl group in this compound is significantly deactivated towards this type of transformation. The potent electron-withdrawing nitro group diminishes the electron density of the triple bond, making it a poor nucleophile. sci-hub.se Consequently, it is expected to be unreactive towards common electrophiles like hydrogen halides under standard conditions. This deactivation is analogous to the low reactivity of a nitro-substituted benzene (B151609) ring towards electrophilic aromatic substitution. sci-hub.se

Catalytic hydrogenation is a common method for the reduction of both alkynes and nitro groups. ambeed.comsci-hub.se For this compound, this presents a challenge of selectivity. The reaction outcome is highly dependent on the chosen catalyst and reaction conditions. Possible products include:

2-Ethyl-4-nitropyridine: Selective hydrogenation of the triple bond to an ethyl group.

2-Ethynyl-4-aminopyridine: Selective reduction of the nitro group to an amine.

2-Ethyl-4-aminopyridine: Complete reduction of both functional groups.

The choice of catalyst (e.g., Palladium on carbon, Platinum oxide, Raney Nickel) and control of hydrogen pressure and temperature would be critical to steer the reaction toward a desired product. researchgate.netmdpi.com

Terminal alkynes can be hydrated to form methyl ketones in a reaction known as the Kucherov reaction, which is typically catalyzed by mercury salts. Research on the closely related isomer, 2-ethynyl-5-nitropyridine (B1610408), has shown that it undergoes hydration to yield 2-acetyl-5-nitropyridine. semanticscholar.org Based on this precedent, it is expected that this compound would react similarly to form 2-acetyl-4-nitropyridine.

Table 2: Expected Hydration of this compound

| Reactant | Reaction Type | Typical Catalyst | Expected Product |

| This compound | Hydration (Kucherov Reaction) | Mercury(II) salt | 2-Acetyl-4-nitropyridine |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen atom and, more significantly, the nitro group at the C-4 position. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group (C-2 and C-6). bham.ac.uk

A clear example of this reactivity was observed during the synthesis of related compounds. When 4-nitro-2-(trimethylsilyl)ethynyl)pyridine was treated with potassium carbonate in methanol (B129727), the intended reaction was the deprotection of the silyl (B83357) group. However, the primary product isolated was 2-ethynyl-4-methoxypyridine (B1457870) in 73% yield. acs.org In this reaction, the methoxide (B1231860) ion (formed in situ) acts as a nucleophile, attacking the C-4 position and displacing the nitro group, which is a good leaving group in this activated system. This transformation highlights that the pyridine ring can be more reactive than the terminal alkyne under certain nucleophilic/basic conditions. acs.org

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, Halogenation)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a powerful electron-withdrawing nitro group at the 4-position further deactivates the ring towards electrophilic aromatic substitution (EAS). brainly.com This deactivation makes reactions like nitration, sulfonation, and halogenation on the pyridine core of this compound challenging under standard conditions. researchgate.net

Electrophilic attack on the pyridine ring is generally disfavored, and when it does occur, it is directed to the 3-position (meta to the nitrogen). pearson.comvaia.com This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized. vaia.com However, the strong deactivating effect of the nitro group makes even this meta-substitution difficult. brainly.com To achieve electrophilic substitution on such deactivated rings, forcing conditions or alternative strategies, such as performing the reaction on the corresponding pyridine-N-oxide, are often necessary. chegg.comrsc.org The N-oxide can be nitrated, and subsequent deoxygenation can yield the desired nitropyridine derivative. chegg.com

Cross-Coupling Reactions at the Pyridine Core (e.g., Suzuki, Heck)

While direct functionalization of the pyridine C-H bonds is challenging, the presence of a suitable leaving group allows for the introduction of various substituents via cross-coupling reactions. For instance, if this compound were derived from a precursor like 2-chloro-4-nitropyridine, the chloro group could serve as a handle for cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.commdpi.com In the context of a 2-halo-4-nitropyridine, a Suzuki-Miyaura coupling could introduce a variety of aryl or vinyl groups at the 2-position. mdpi.com

Heck Coupling: The Heck reaction, also palladium-catalyzed, couples aryl or vinyl halides/triflates with alkenes. This would allow for the introduction of alkenyl substituents at the 2-position of a suitably functionalized 4-nitropyridine (B72724) precursor.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, are also widely employed for the functionalization of halopyridines and could be applicable. mdpi.comnih.gov Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been developed, providing a route to 2-alkylated pyridines. nih.govacs.org The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant to the synthesis of 2-ethynylpyridines themselves from 2-halopyridine precursors. ambeed.comacs.org

| Reaction Name | Catalyst | Coupling Partners | Resulting Bond |

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Boronic Acid/Ester | C-C (Aryl/Vinyl) |

| Heck | Palladium | Alkene | C-C (Alkenyl) |

| Negishi | Palladium/Nickel | Organozinc Reagent | C-C (Alkyl/Aryl/Vinyl) |

| Stille | Palladium | Organotin Reagent | C-C (Alkyl/Aryl/Vinyl) |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (Alkynyl) |

| Cross-Electrophile | Nickel | Alkyl Bromide | C-C (Alkyl) |

Alkylation and Acylation of the Pyridine Ring

Direct alkylation and acylation of the pyridine ring in this compound via Friedel-Crafts type reactions are generally not feasible due to the deactivated nature of the ring and the tendency of the Lewis acid catalyst to coordinate with the basic nitrogen atom. However, alternative methods for introducing alkyl groups exist.

One such method is the Vicarious Nucleophilic Substitution (VNS), where electrophilic nitropyridines react with carbanions stabilized by a leaving group (e.g., sulfonyl) to achieve C-H alkylation. acs.orgacs.orgresearchgate.netnih.gov This process involves the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.orgacs.org The reaction is highly regioselective, often occurring at the position para to the nitro group. researchgate.netscispace.com For 3-nitropyridines, alkylation occurs at the 2- and 4-positions. scispace.com

Dearomatization Reactions

The high electrophilicity of nitropyridines, including derivatives like this compound, makes them susceptible to dearomatization reactions. nih.gov These reactions involve the addition of nucleophiles or participation in cycloadditions, leading to the loss of aromaticity and the formation of new cyclic structures. nih.govnih.gov

For instance, highly electrophilic nitropyridines can react with neutral carbon nucleophiles, such as 1,3-dicarbonyl compounds, to form 1,4-adducts (dihydropyridine derivatives) under mild conditions, even without a base. nih.gov They can also undergo [4+2] cycloaddition reactions (Diels-Alder reactions) where the C=C bond bearing the nitro group acts as part of the dienophile system. nih.govnih.gov Another example is the [3+2]-cycloaddition of azomethine ylides to 3,5-dinitropyridines, which leads to the formation of fused 3-nitropyrrolidines. arkat-usa.org These dearomatization strategies are powerful tools for synthesizing complex, polyfunctional heterocyclic compounds. nih.govnih.govarkat-usa.org

Mechanistic Influence of the Nitro Group on Reactivity and Selectivity

The nitro group (-NO₂) plays a pivotal role in dictating the reactivity and selectivity of chemical transformations involving this compound. Its strong electron-withdrawing nature profoundly influences the electronic landscape of the entire molecule.

Electron-Withdrawing Effects and Activation of Molecular Skeletons

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. brainly.comontosight.ai This effect is exerted through both induction (pulling electron density through the sigma bonds) and resonance (delocalizing electron density from the ring into the nitro group). youtube.com

This strong electron withdrawal has several key consequences:

Increased Electrophilicity: It significantly reduces the electron density of the pyridine ring, making the molecule highly electrophilic. nih.govontosight.ai This heightened electrophilicity makes the ring susceptible to nucleophilic attack, a mode of reactivity not typically seen in unsubstituted pyridine. ontosight.ai

Activation for Nucleophilic Aromatic Substitution (SNAAr): The nitro group strongly activates the ring towards SNAAr, particularly at positions ortho and para to it. A nucleophile can attack the carbon bearing a leaving group, and the negative charge of the resulting Meisenheimer intermediate is stabilized by the nitro group.

Activation for Dearomatization: As discussed previously, the increased electrophilicity facilitates dearomatization reactions with various nucleophiles and dienes. nih.govnih.gov

Activation of Vicinal Positions: The strong electron-withdrawing ability of the nitro group activates the adjacent positions on the ring for nucleophilic attack, which is the basis for nitro-promoted cyclization reactions. nih.gov

| Property | Effect of Nitro Group | Consequence |

| Electron Density | Decreased | Increased electrophilicity |

| Reactivity towards Electrophiles | Deactivated | Electrophilic substitution is difficult |

| Reactivity towards Nucleophiles | Activated | Susceptible to nucleophilic attack and SNAAr |

| Aromaticity | Weakened | Prone to dearomatization reactions |

Directed Reactivity in Intramolecular Cyclization Processes

The nitro group can act as a directing group in intramolecular cyclization reactions, influencing the regioselectivity of bond formation. In reactions involving nucleophilic attack, the nitro group stabilizes the formation of an adjacent negative charge in an intermediate, thereby directing the cyclization to a specific position. nih.gov

For example, in the cyclization of nitropyridones, the reaction is initiated by the nucleophilic addition of a reagent to the nitropyridone under basic conditions. This generates an anionic intermediate that is stabilized by the nitro group. nih.gov This stabilization directs the subsequent intramolecular nucleophilic attack, leading to the formation of a specific heterocyclic product. nih.gov Similarly, in the synthesis of fused heterocycles from o-substituted nitroaromatics, the nitro group often participates in or directs the cyclization step.

The directing effect of the nitro group is a powerful tool in synthesis, allowing for the construction of complex molecular architectures with high regiocontrol.

Coordination Chemistry and Ligand Design Utilizing 2 Ethynyl 4 Nitropyridine Derivatives

Ligand Preparation via Click Chemistry (1,2,3-Triazole Formation)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is particularly well-suited for the functionalization of 2-ethynyl-4-nitropyridine, allowing for the facile introduction of a wide variety of substituents.

The synthesis of 2-(1-dodecyl-1H-1,2,3-triazol-4-yl)-4-nitropyridine serves as a prime example of this methodology. In a typical procedure, this compound is reacted with 1-azidododecane (B3047302) in the presence of a copper(II) sulfate (B86663) pentahydrate and sodium ascorbate (B8700270) catalyst system. The reaction proceeds smoothly at room temperature in a biphasic mixture of dichloromethane (B109758) (DCM) and water, yielding the desired triazole ligand.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| This compound | 1-Azidododecane | Copper(II) sulfate pentahydrate, Sodium ascorbate | Dichloromethane/Water | 2-(1-Dodecyl-1H-1,2,3-triazol-4-yl)-4-nitropyridine |

This synthetic strategy offers a modular approach to ligand design, as the properties of the resulting triazole ligand can be readily tuned by varying the nature of the azide (B81097) starting material. This versatility is crucial for the development of ligands with specific coordination preferences and for introducing functional groups that can impart desired properties, such as solubility or catalytic activity, to the final metal complex.

Formation of Organometallic and Coordination Complexes

The 1,2,3-triazole ligands derived from this compound, featuring a pyridyl nitrogen and a triazole nitrogen, are excellent candidates for the chelation of metal ions. This section explores the formation of organometallic and coordination complexes with rhenium and other transition metals.

Rhenium(I) tricarbonyl complexes are of significant interest due to their rich photophysical properties and potential applications in sensing and catalysis. Ligands derived from 2-pyridyl-1,2,3-triazoles readily coordinate to the Re(I) center, typically forming complexes with the general formula fac-[Re(L)(CO)₃X], where L is the bidentate pyridyl-triazole ligand and X is a halide.

The supramolecular architecture of these rhenium complexes in the solid state is dictated by a combination of factors, including the planarity of the ligand and the nature of its substituents. Weak intermolecular interactions, such as hydrogen bonding, π-π stacking, and C-H···Cl interactions, play a crucial role in directing the self-assembly of these complexes into higher-order structures.

| Complex Type | Ligand Type | Key Interactions | Resulting Architectural Motifs |

| fac-[Re(pyridyl-triazole)(CO)₃Cl] | Pyridyl-1,2,3-triazole | C-H···Cl, N-O···H, π-π stacking | Centrosymmetric dimers, 1D columns |

| Rhenium-pyrazolyl metallocycles | Pyrazolyl-based ligands | Dynamic Re-N bonds | Figure-eight and Z-shaped metallocycles |

The versatile coordination behavior of pyridyl-triazole ligands extends beyond rhenium to a variety of other transition metals, including cobalt(II), iron(II), and zinc(II). The coordination geometry and resulting complex stoichiometry are influenced by the specific metal ion, the counter-anion, and the steric and electronic properties of the ligand.

Generally, these metals form complexes where the pyridyl-triazole ligand acts as a bidentate N,N-donor. Depending on the metal-to-ligand ratio and the presence of other coordinating species, a range of structures from simple mononuclear complexes to more complex coordination polymers can be obtained.

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with pyridine-based ligands, often exhibiting distorted tetrahedral or octahedral geometries. The magnetic properties of these complexes are of particular interest and can be tuned by the ligand field environment.

Iron(II) Complexes: Iron(II) complexes with polypyridyl ligands are known for their interesting spin-crossover properties. The coordination of pyridyl-triazole ligands to an Fe(II) center can lead to the formation of both mononuclear and polynuclear species, with the potential for guest-modulated spin-crossover behavior.

Zinc(II) Complexes: Due to its d¹⁰ electronic configuration, zinc(II) does not exhibit the ligand field effects seen in Co(II) and Fe(II) complexes. It typically forms colorless complexes with a preference for tetrahedral or octahedral coordination geometries. The resulting structures can range from discrete molecules to extended coordination polymers, depending on the ligand design and reaction conditions.

| Metal Ion | Typical Coordination Geometries | Potential Properties of Interest |

| Co(II) | Distorted tetrahedral, Octahedral | Magnetic properties, Catalysis |

| Fe(II) | Octahedral | Spin-crossover behavior, Catalysis |

| Zn(II) | Tetrahedral, Octahedral | Luminescence, Structural diversity |

Analysis of Coordination Effects in Catalytic Transformations

The electronic properties of the this compound moiety, particularly the strong electron-withdrawing nature of the nitro group, can significantly influence the catalytic activity of its corresponding metal complexes. The coordination of such a ligand to a metal center can modulate its redox potential and Lewis acidity, thereby affecting its ability to catalyze various organic transformations.

While direct catalytic studies on complexes of this compound derivatives are not extensively reported, the broader class of metal complexes with pyridyl-triazole and related nitrogen-donor ligands has shown promise in several catalytic applications. For example, rhenium complexes with pyridyl-triazole ligands have been investigated as catalysts for the electrochemical reduction of CO₂. Furthermore, copper complexes with pyrazole (B372694) derivatives have been shown to catalyze the oxidation of catechol.

Design and Synthesis of Multidentate Ligands and Conjugated Systems

The ethynyl (B1212043) group of this compound serves as a versatile platform for the construction of more complex ligand architectures, including multidentate ligands and extended conjugated systems. By employing synthetic strategies such as cross-coupling reactions and further cycloaddition reactions, it is possible to create ligands with multiple binding sites capable of forming well-defined polynuclear metal complexes or metal-organic frameworks.

The synthesis of multidentate ligands often involves the use of core molecules to which multiple this compound units are attached. For example, polyamines can serve as scaffolds for the assembly of ligands with multiple triazole-pyridine chelating units. This approach allows for precise control over the spatial arrangement of the binding sites, which is crucial for directing the assembly of specific coordination architectures.

Furthermore, the combination of the ethynylpyridine unit with other aromatic systems through reactions like Sonogashira coupling can lead to the formation of extended π-conjugated ligands. Metal complexes of such ligands are of interest for their potential applications in molecular electronics and nonlinear optics, as the metal center can facilitate communication between the different parts of the conjugated system. The design principles for such systems often draw inspiration from the synthesis of expanded ligands based on bis(terpyridine) domains, where metal coordination is used to create even larger, functional supramolecular assemblies.

| Ligand Type | Synthetic Strategy | Potential Applications |

| Multidentate Ligands | Click chemistry with poly-azides | Polynuclear complexes, Catalysis |

| Conjugated Systems | Sonogashira coupling | Molecular electronics, Photonics |

Catalytic Applications of 2 Ethynyl 4 Nitropyridine Derived Ligands and Systems

Catalysis for Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a potent greenhouse gas into valuable chemical feedstocks. Molecular catalysts, particularly those based on earth-abundant metals and polypyridine ligands, are of significant interest. rsc.org The uncoordinated nitrogen atoms in pyridine-containing materials have been identified as potential active sites for CO2 reduction. nih.gov

Ligands derived from ethynylpyridines could be integrated into metal complexes, such as those of iron, cobalt, or ruthenium, which are known to be active for CO2 reduction. rsc.orgresearchgate.net The electron-withdrawing nature of the nitro group in a hypothetical 2-ethynyl-4-nitropyridine ligand could enhance the Lewis acidity of the metal center, potentially facilitating the binding and activation of CO2. Research on related systems has shown that the electronic properties of the ligand framework are crucial for the efficiency and selectivity of the catalyst. nih.govnih.gov For instance, in supramolecular systems, the number of active (uncoordinated) pyridine (B92270) groups directly correlates with CO2 reduction performance. nih.gov

Table 1: Performance of Pyridine-Based Systems in CO2 Electroreduction This table is illustrative, based on data for related pyridine-containing catalysts, to contextualize the potential performance of systems derived from this compound.

| Catalyst System | Active Groups | Max. Faradaic Efficiency (CO) | Reference |

|---|---|---|---|

| Ni-TPYP | 4 uncoordinated pyridines | 99.8% | nih.gov |

| Ni-TPYP-1 | 2 uncoordinated pyridines | 83.7% | nih.gov |

| Ni-TPP | 0 uncoordinated pyridines | 25.6% | nih.gov |

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comwikipedia.org The reaction proceeds via a π-allyl palladium intermediate, and the outcome is highly dependent on the nature of the ancillary ligand. wikipedia.org Chiral phosphine ligands are often employed to achieve high enantioselectivity. wikipedia.org

A ligand synthesized from this compound could serve in this capacity. The pyridine nitrogen could coordinate to the palladium center, and the ethynyl (B1212043) group allows for the attachment of other donor groups, such as phosphines, to create a bidentate or pincer-type ligand. The electronic effect of the nitro group would be transmitted to the palladium, influencing the stability and reactivity of the π-allyl intermediate. While direct studies on this compound are lacking, research on the allylation of 2- and 4-alkylpyridines demonstrates that the pyridine motif is active in palladium catalysis, proceeding through nucleophilic dihydropyridine intermediates. nih.gov

Role in Other Palladium-Mediated Organic Transformations

Beyond allylic alkylation, palladium catalysis encompasses a vast range of organic transformations, including cross-coupling reactions and C-H activation. Pyridine derivatives are frequently used as ligands in these processes. For example, palladium complexes are used in the enantioselective Heine reaction, which involves the rearrangement of N-acylaziridines to form oxazolines, valuable chiral synthons.

Ligands derived from this compound could be applied to various palladium-catalyzed reactions. The rigid structure and defined coordination geometry of pyridine-based ligands are advantageous for creating a well-defined catalytic environment. The ability to tune the ligand's steric and electronic properties—by modifying the ethynyl group or by the inherent electron-withdrawing character of the nitro group—is key to optimizing catalytic performance for specific transformations.

Ligand Contributions to Enantioselective Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of single-enantiomer products. Pyridine-containing structures are a cornerstone of chiral ligand design due to their versatile coordination chemistry. nih.govrsc.orgnih.gov Chiral pyridine-aminophosphine and diphosphine ligands have been successfully applied in highly enantioselective reactions, including asymmetric hydrogenation and copper-catalyzed alkylations. nih.govrsc.orgresearchgate.net

A chiral center could be introduced into a ligand derived from this compound, for instance, by reacting the ethynyl group with a chiral molecule. The resulting ligand would combine the electronic influence of the nitropyridine core with a defined stereochemical environment. In palladium-catalyzed asymmetric allylic pyridinylation, chiral diphosphine ligands are crucial for controlling the enantioselectivity of the radical reaction. nih.gov The electronic properties of the pyridine substrate, such as the presence of a cyano-group, play a key role in the reaction mechanism, a role that could be mirrored by the nitro group in this compound. nih.gov

Table 2: Enantioselectivity in Asymmetric Catalysis with Pyridine-Type Ligands This table presents data from related chiral pyridine ligand systems to illustrate the potential for enantiocontrol.

| Reaction | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Allylic Pyridinylation | PdCl2 / (R)-DTBM-SEGPHOS | up to 93% | nih.gov |

| Asymmetric Alkylation of Alkenyl Pyridines | CuBr·SMe2 / Chiral Diphosphine | Excellent | nih.govnih.govresearchgate.net |

| Asymmetric Hydrogenation | Ir-complex / Chiral Pyridine-Aminophosphine | up to 99% | rsc.org |

Advanced Spectroscopic and Diffraction Based Characterization Techniques in Research

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The energies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making these methods excellent for functional group identification.

IR Spectroscopy: In the IR spectrum of 2-Ethynyl-4-nitropyridine, characteristic absorption bands would be expected for the key functional groups. These would include a sharp, weak band for the ≡C-H stretch (around 3300 cm⁻¹), a band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹), strong asymmetric and symmetric stretching bands for the nitro group (NO₂) (typically near 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and various bands corresponding to C=C and C=N stretching and C-H bending vibrations within the pyridine (B92270) ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively nonpolar and polarizable bond, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the nitro group and the vibrations of the pyridine ring would also be Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyne (≡C-H) | Stretching | ~3300 | Medium-Sharp | Medium |

| Alkyne (C≡C) | Stretching | ~2150 | Weak-Medium | Strong |

| Nitro (NO₂) | Asymmetric Stretch | ~1540 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong | Strong |

| Pyridine Ring | Ring Stretching | ~1600-1450 | Medium-Strong | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The conjugated system of the pyridine ring, extended by the ethynyl (B1212043) and nitro groups, is expected to give rise to distinct absorption bands. The presence of the nitro group, a strong chromophore, and the extended π-system would likely result in absorptions in the UV region. A detailed analysis of the absorption maxima (λ_max) would provide insight into the π → π* and n → π* electronic transitions. However, no specific experimental UV-Vis absorption data for this compound could be located in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured. For this compound (C₇H₄N₂O₂), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or other characteristic cleavages of the pyridine ring and ethynyl substituent, providing further evidence for the proposed structure. At present, published mass spectra or detailed fragmentation analyses for this compound are not available.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state. An XRD analysis of a suitable crystal of this compound would confirm its molecular structure and reveal how the molecules pack in the crystal lattice. A search for crystallographic data for this compound did not yield any results in publicly accessible databases.

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 4 Nitropyridine

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory serves as a robust framework for investigating the fundamental electronic structure and properties of molecules in their ground state. nih.gov By approximating the many-body electronic system, DFT allows for the accurate calculation of molecular geometries, vibrational modes, and orbital characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational study of 2-Ethynyl-4-nitropyridine involves geometry optimization. This process determines the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths and angles. Theoretical calculations performed on similar pyridine (B92270) derivatives, such as 4-nitropyridine (B72724) N-oxide, have demonstrated that substituents significantly influence the geometry of the pyridine ring. nih.gov For instance, the presence of an electron-withdrawing nitro group can lead to an increase in the ipso-angle of the ring. nih.gov It is anticipated that the optimized structure of this compound would reveal a planar pyridine ring, allowing for maximum conjugation between the ring's π-system, the nitro group, and the ethynyl (B1212043) group.

The electronic structure is further elucidated by examining the distribution of electron density. The powerful electron-withdrawing nature of the nitro group, combined with the ethynyl group, is expected to create a highly polarized molecule. This polarization is a critical factor in determining the molecule's reactivity and intermolecular interactions.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-NO₂ | ~1.48 |

| N-O | ~1.22 | |

| C-C (ring) | ~1.39 | |

| C≡C | ~1.20 | |

| C-H (ethynyl) | ~1.06 | |

| Bond Angles (°) | O-N-O | ~125 |

| C-C-N (ring) | ~123 | |

| C-C≡C | ~178 |

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. These calculations are crucial for interpreting experimental spectroscopic data and confirming the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, characteristic vibrational modes would be expected for the nitro group (symmetric and asymmetric stretches), the C≡C triple bond stretch of the ethynyl group, and various C-H and C-N stretching and bending modes within the pyridine ring. The assignment of these calculated frequencies to specific atomic motions provides a detailed picture of the molecule's dynamic behavior.

Table 2: Predicted Prominent Vibrational Frequencies for this compound (Note: This table is illustrative, as specific calculated frequencies for this compound were not found. The values represent typical ranges for the functional groups listed.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (ethynyl) | ~3300 | Stretching of the terminal alkyne C-H bond. |

| C≡C Stretch | ~2150 | Stretching of the carbon-carbon triple bond. |

| NO₂ Asymmetric Stretch | ~1550 | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the N-O bonds in the nitro group. |

| Pyridine Ring Vibrations | 1600-1400 | Stretching and deformation modes of the aromatic ring. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.denih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative effects within the molecule. wisc.edu

In this compound, significant charge transfer and hyperconjugative interactions are expected due to the strong electron-withdrawing nitro group. NBO analysis would likely reveal strong delocalization from the lone pairs of the nitro group's oxygen atoms and the π-bonds of the pyridine ring and ethynyl group into antibonding orbitals. This analysis provides deep insight into the electronic stabilization and the nature of chemical bonding within the molecule.

Molecular Orbital Distributions and Energetics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability and the energy required for electronic excitation. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the ethynyl-substituted pyridine ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be localized on the electron-deficient nitro group and the adjacent carbon atom of the pyridine ring. A relatively small HOMO-LUMO gap would be predicted, suggesting that the molecule could be readily excited, a property relevant to its potential applications in materials science.

Table 3: Predicted Frontier Orbital Properties for this compound (Note: This table is a representative example, as specific calculated energy values for this compound were not available.)

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -3.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (Egap) | ~ 4.5 | Energy difference, indicating electronic excitability. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and predicting UV-Vis absorption spectra. nih.govnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

Prediction of Absorption Wavelengths

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to the principal electronic transitions. For this compound, the lowest energy transition is expected to be a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. This transition would likely correspond to an intramolecular charge transfer (ICT) from the electron-rich ethynyl-pyridine system to the electron-accepting nitro group. The calculated absorption wavelengths and their corresponding oscillator strengths (a measure of transition probability) can be used to simulate the molecule's UV-Vis spectrum.

Table 4: Predicted Electronic Transitions for this compound (Note: This table is illustrative. Specific TD-DFT results for this compound were not found in the provided search context.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~350 | > 0.1 | HOMO → LUMO (π-π*, ICT) |

| S₀ → S₂ | ~280 | > 0.05 | HOMO-1 → LUMO / HOMO → LUMO+1 |

Intramolecular Charge-Transfer (ICT) Characterization

Theoretical studies on molecules with electron-donating and electron-accepting groups, such as this compound, often focus on the phenomenon of intramolecular charge transfer (ICT). This process, which occurs upon photoexcitation, involves the transfer of an electron from the electron-donor portion of the molecule to the electron-acceptor portion. In this compound, the ethynyl group can act as a π-electron donor, while the nitro group is a strong electron acceptor. The pyridine ring serves as the π-conjugated bridge facilitating this charge transfer.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are employed to characterize the ICT state. These calculations can elucidate the structural changes that occur during the transition from the locally-excited (LE) state to the ICT state. For many donor-acceptor molecules, the ICT process is accompanied by a twisting of the molecular structure, leading to a "twisted intramolecular charge transfer" (TICT) state. This twisting can lead to a large Stokes shift and solvent-dependent fluorescence properties.

In the case of nitroaromatic chromophores, femtosecond stimulated Raman spectroscopy combined with TD-DFT simulations has been used to investigate the ultrafast ICT dynamics. These studies reveal that the ICT process can occur on a timescale of hundreds of femtoseconds and is associated with specific vibrational modes of the molecule. For instance, the twisting of the nitro group relative to the aromatic ring is a key structural change during ICT. While specific studies on this compound are not prevalent, the extensive research on similar nitroaromatic systems provides a strong basis for understanding its ICT characteristics. The presence of the ethynyl group is expected to influence the electronic properties and the dynamics of the ICT process.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

A fundamental application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. The gauge-including atomic orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. rsc.orgmdpi.comresearchgate.net This method, often employed in conjunction with density functional theory (DFT), has proven effective in predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including heterocyclic compounds. mdpi.comresearchgate.net

The GIAO method calculates the nuclear magnetic shielding tensors for a molecule, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) used in the calculation. For nitrogen-containing heterocycles, the B3LYP functional with a 6-311G basis set has been shown to provide a good correlation between calculated and experimental chemical shifts. mdpi.com

For this compound, GIAO calculations would be expected to predict the chemical shifts of the protons and carbons in the pyridine ring, as well as the ethynyl group. The electron-withdrawing nature of the nitro group and the anisotropic effects of the ethynyl group would significantly influence the chemical shifts of the ring protons and carbons. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of the molecule and assign the resonances in the NMR spectra. Furthermore, computational studies can help to understand the relationship between the electronic structure of the molecule and its NMR parameters.

Theoretical Analysis of Redox Potentials

The redox properties of a molecule, such as its oxidation and reduction potentials, are crucial for its potential applications in areas like organic electronics and catalysis. Computational electrochemistry provides a powerful tool for the theoretical analysis of redox potentials. Density functional theory (DFT) is a common method used to calculate the energies of the neutral, oxidized, and reduced forms of a molecule.

The redox potential can be estimated from the difference in the Gibbs free energy between the oxidized and reduced species. This calculation often involves a thermodynamic cycle that considers the ionization potential or electron affinity in the gas phase and the solvation energies of the different species. The choice of the functional and basis set, as well as the solvation model, can significantly impact the accuracy of the predicted redox potentials. For quinoxaline (B1680401) derivatives, which are also nitrogen-containing heterocycles, the B3LYP functional with the cc-pVTZ basis set has been shown to provide a strong correlation with experimental values for the first reduction potential. mdpi.com

For this compound, the strong electron-withdrawing nitro group is expected to make the molecule relatively easy to reduce. Theoretical calculations can predict the reduction potential associated with the formation of the radical anion. The electron-donating or -withdrawing nature of substituents on the pyridine ring can significantly influence the redox potentials. For instance, in substituted pyridine derivatives, electron-withdrawing groups generally lead to an increase in the reduction potential. mdpi.com By systematically studying the effects of different substituents, computational analysis can guide the design of molecules with tailored redox properties.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. ias.ac.innih.gov Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. For organic molecules, a large NLO response is often associated with a donor-π-acceptor structure, which facilitates intramolecular charge transfer. ias.ac.in this compound possesses such a structure, with the ethynyl group acting as a potential donor, the pyridine ring as the π-bridge, and the nitro group as a strong acceptor.

Theoretical predictions of NLO properties are typically performed using quantum chemical methods such as density functional theory (DFT) and Hartree-Fock (HF) theory. These calculations can provide values for the key NLO parameters, including the dipole moment, linear polarizability, and first and second hyperpolarizabilities. The choice of the computational method and basis set is crucial for obtaining accurate predictions. For pyridine derivatives, DFT calculations have been shown to be effective in evaluating their NLO properties. ias.ac.inresearchgate.net

The introduction of electron-donating and electron-withdrawing groups at appropriate positions on the pyridine ring can significantly enhance the NLO response. Theoretical studies on various pyridine derivatives have demonstrated that the magnitude of the first hyperpolarizability is strongly dependent on the nature and position of the substituents. ias.ac.inresearchgate.net Computational screening of different derivatives of this compound could therefore be a valuable strategy for identifying candidates with enhanced NLO properties.

The key parameters that quantify the NLO response of a molecule at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These properties can be calculated using computational methods by applying an external electric field and calculating the response of the molecule's energy or dipole moment.

Dipole Moment (μ): The dipole moment is a measure of the charge separation in a molecule. For NLO applications, a large ground-state dipole moment is often desirable.

Linear Polarizability (α): The linear polarizability describes the linear response of the molecular dipole moment to an applied electric field.

First Hyperpolarizability (β): The first hyperpolarizability is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation.

Computational studies on various organic molecules have shown that the choice of the DFT functional can significantly affect the calculated hyperpolarizability values. For instance, for some push-pull chromophores, the CAM-B3LYP functional has been shown to provide reliable results. The calculated values for these properties are often reported in atomic units (a.u.).

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study of this compound and related molecules, based on typical values found in the literature for similar compounds.

| Compound | μ (Debye) | α (a.u.) | β (a.u.) |

| Pyridine | 2.22 | 65 | 15 |

| 4-Nitropyridine | 1.63 | 85 | -150 |

| 2-Ethynylpyridine (B158538) | 1.85 | 100 | 80 |

| This compound | 3.50 | 120 | 500 |

Note: The values in this table are illustrative and not based on actual calculations for this compound. They are intended to show the expected trends based on the electronic effects of the substituents.

Applications in Advanced Materials Science

Conjugated Polymer Synthesis and Properties

The synthesis of conjugated polymers from 2-ethynyl-4-nitropyridine would likely involve polymerization of the ethynyl (B1212043) group to create a polyacetylene-like backbone. The presence of the 4-nitropyridine (B72724) side group would be expected to significantly influence the polymer's electronic structure and properties.

Pyridine-containing polymers are known for their electron-deficient nature, which makes them excellent candidates for electron-transporting materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The nitro group in this compound is a strong electron-withdrawing group, which would further enhance the electron-accepting character of the resulting polymer. This could potentially lead to materials with high electron mobility.

Hypothetical Research Findings:

Cyclic Voltammetry: Would be used to determine the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. A low-lying LUMO would be indicative of good electron-accepting capabilities.

Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) Measurements: These techniques would be employed to quantify the electron mobility of the polymer in thin-film form.

Interactive Data Table: Expected Electron-Transport Properties of Poly(this compound)

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| LUMO Energy Level | Low (e.g., < -3.0 eV) | Facilitates efficient electron injection from common cathodes. |

| Electron Mobility (µe) | Potentially high (e.g., > 10⁻⁴ cm²/Vs) | Enables efficient transport of electrons in electronic devices. |

| Solubility | Dependent on polymerization conditions | Crucial for solution-based processing of thin films. |

The nitrogen atom in the pyridine (B92270) ring of the polymer units can act as a coordination site for metal ions. This interaction can be used to stabilize the polymer's conformation, leading to a more ordered structure. A planar and rigid polymer backbone is often associated with improved charge transport due to better π-orbital overlap between adjacent monomer units.

Hypothetical Research Findings:

UV-Vis and Fluorescence Spectroscopy: Changes in the absorption and emission spectra of the polymer upon addition of metal salts (e.g., Zn²⁺, Ru²⁺) would provide evidence of metal coordination.

X-ray Diffraction (XRD): Could be used to study the changes in polymer packing and crystallinity upon metal coordination, potentially showing a more ordered structure.

Development of Functional Materials with Tunable Optical Properties

The optical properties of conjugated polymers are highly dependent on their electronic structure and conformation. By modifying the polymer backbone or through external stimuli, these properties can be tuned.

Hypothetical Research Findings:

Solvatochromism: The absorption and emission spectra of the polymer would likely shift in solvents of different polarities, indicating changes in the ground and excited state dipole moments.

Halochromism: The addition of acids or bases could protonate or deprotonate the pyridine nitrogen, leading to significant changes in the optical properties. This could be useful for sensor applications.

Metal Ion Sensing: The coordination of different metal ions to the pyridine nitrogen could induce specific changes in the polymer's fluorescence, allowing for the development of selective metal ion sensors.

Interactive Data Table: Potential Tunable Optical Properties of Poly(this compound) Derivatives

| Stimulus | Expected Optical Response | Potential Application |

|---|---|---|

| Solvent Polarity | Shift in absorption/emission maxima | Environmental sensors |

| pH Change | Color change, fluorescence quenching/enhancement | pH sensors |

| Metal Ion Coordination | Specific changes in fluorescence spectrum | Selective metal ion detection |

Emerging Research Avenues and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2-ethynyl-4-nitropyridine is dominated by the chemical character of its constituent functional groups. The terminal alkyne is a gateway for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgrsc.org This reaction could be employed to append a wide array of functional groups to the 2-position of the pyridine (B92270) ring, creating a library of novel derivatives. Research into copper-free Sonogashira variants is also gaining traction, offering milder and more sustainable synthetic routes. rsc.orglibretexts.org

The electron-deficient nature of the pyridine ring, amplified by the nitro group, alongside the ethynyl (B1212043) group's electrophilicity when activated, makes the molecule susceptible to various cycloaddition reactions. acs.org Diels-Alder type reactions, particularly inverse electron demand Diels-Alder reactions, could utilize the pyridine system to construct more complex heterocyclic frameworks. acsgcipr.orgacs.org Furthermore, the alkyne can participate in [3+2] and other cycloaddition reactions, providing access to diverse five-membered heterocyclic systems. mdpi.com The development of novel catalytic systems, including organocatalysts and advanced transition-metal complexes, is expected to enable highly regio- and stereoselective transformations that were previously challenging. mdpi.comnih.gov For instance, amine-catalyzed reactions could be tuned to control different modes of cyclization.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu catalysts | C-C bond formation at the ethynyl group | Access to complex substituted pyridines |

| Diels-Alder Cycloaddition | Electron-rich dienophiles | Fused heterocyclic ring systems | Construction of novel polycyclic scaffolds |

| [3+2] Cycloaddition | Azides, Nitrones | Triazole or Isoxazole derivatives | Synthesis of important pharmacophores |

| Hydrohalogenation | HCl, HBr, HI | 2-(2-haloethenyl)-4-nitropyridine | Creation of versatile synthetic intermediates acs.org |

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The rigid, linear geometry of the ethynyl group makes this compound an excellent candidate as a "molecular building block" or "linker" for the construction of larger, well-defined structures. researchgate.netnih.govresearchgate.net In the realm of supramolecular chemistry, the pyridine nitrogen acts as a potent hydrogen bond acceptor and a coordination site for metal ions. This allows for the programmed self-assembly of intricate architectures. somewhereville.com

This compound is a promising ligand for the design of metal-organic frameworks (MOFs). nih.govnih.govmdpi.commdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By incorporating this compound into a MOF structure, the ethynyl and nitro functionalities would decorate the pores of the material. This could impart novel properties for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The terminal alkyne within the MOF pores could also be a site for post-synthetic modification via "click" chemistry, allowing for the covalent attachment of other functional molecules. nih.gov

The combination of the pyridine's coordinating ability and the alkyne's linear scaffolding potential allows for its use in creating discrete metallosupramolecular polygons and polyhedra through coordination-driven self-assembly. These nanometer-sized structures have potential applications in molecular recognition, encapsulation, and catalysis.

| Architectural Class | Key Interactions | Potential Application |

| Metal-Organic Frameworks (MOFs) | Coordination bonds (Pyridine-N to Metal) | Gas storage, Catalysis, Sensing mdpi.com |

| Supramolecular Polymers | Hydrogen bonding, π-π stacking | "Smart" materials, Drug delivery nih.gov |

| Metallacycles/Metallacages | Coordination-driven self-assembly | Molecular encapsulation, Catalysis |

| Liquid Crystals | Anisotropic molecular shape | Display technologies |

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry provides powerful tools to predict the behavior of molecules like this compound, accelerating research and guiding experimental design. nih.govmdpi.com Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, molecular geometry, and reactivity of such compounds. nih.govmdpi.com

DFT calculations can be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com By modeling potential reaction pathways, computational methods can predict activation energies, helping chemists to identify the most feasible synthetic routes and reaction conditions. optibrium.com This predictive power is crucial for exploring novel catalytic cycles and understanding the mechanisms of complex transformations. nih.gov

Furthermore, computational modeling is indispensable for designing supramolecular systems. By simulating the non-covalent interactions that govern self-assembly, researchers can predict the structures of complex architectures like MOFs or molecular capsules before attempting their synthesis. somewhereville.com Machine learning algorithms, trained on data from quantum mechanical calculations and experimental results, are emerging as a new frontier for predicting chemical reactivity and material properties with even greater speed and accuracy. chemrxiv.org This synergy between computational prediction and experimental validation promises to unlock the full potential of this compound in the development of next-generation materials and catalysts.

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, Electronic structure (HOMO/LUMO) | Reactivity prediction, Spectroscopic analysis mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding optical properties |

| Molecular Dynamics (MD) Simulation | Conformational dynamics, Intermolecular interactions | Designing self-assembling systems, Studying guest-host binding mdpi.com |

| Machine Learning (ML) | Reactivity ratios, Sites of metabolism | High-throughput screening, Accelerating discovery chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynyl-4-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-nitropyridine derivatives and terminal alkynes under palladium catalysis. Key factors include solvent choice (e.g., THF or DMF), temperature (60–100°C), and base selection (e.g., triethylamine). Yield optimization requires inert atmosphere control to prevent alkyne oxidation. Comparative studies of nitro-group positioning in pyridine derivatives suggest steric and electronic effects significantly impact reaction efficiency .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ethynyl proton (δ ~2.5–3.5 ppm) and nitropyridine backbone.

- IR : Stretching vibrations for nitro (1520–1350 cm) and alkyne (≈2100 cm) groups validate functional groups.

- Mass Spectrometry : HRMS provides molecular ion ([M+H]) and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the nitro group's position in pyridine derivatives affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 4-position exerts strong electron-withdrawing effects, activating the pyridine ring for nucleophilic attack at adjacent positions. Comparative studies with 3-nitro isomers show reduced reactivity due to diminished resonance stabilization. Kinetic assays (e.g., monitoring substitution rates with thiols or amines) quantify positional effects .

Advanced Research Questions

Q. How can computational methods like DFT predict reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for alkyne coupling or nitro-group reduction. Basis sets (e.g., B3LYP/6-31G*) model electronic properties, while solvation models (e.g., PCM) simulate solvent effects. Validation involves comparing computed vibrational spectra (IR) and H NMR shifts with experimental data .

Q. What strategies optimize catalytic systems for coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), CuI, or heterogeneous catalysts (e.g., Pd/C) under varying ligand conditions.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance Pd solubility, while additives like KI improve alkyne activation .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, IR baseline correction) and computational convergence criteria.

- Cross-Validation : Compare multiple techniques (e.g., X-ray crystallography for absolute structure confirmation).

- Sensitivity Testing : Vary DFT parameters (e.g., functional choice, basis set size) to assess robustness of predictions .

Handling and Stability

Q. What are the critical storage conditions for this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive due to the alkyne moiety; use molecular sieves in solvent systems. Regular stability checks via TLC or HPLC are recommended .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Process Control : Document reaction parameters (e.g., stirring rate, degassing time) meticulously.

- Statistical Design : Use DOE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature).

- Replication : Perform triplicate runs with independent batches to establish confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.